4-Bromo-3-chlorobenzenethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZIKZATHQXXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308873 | |
| Record name | 4-Bromo-3-chlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853308-08-4 | |
| Record name | 4-Bromo-3-chlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853308-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chlorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
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Reactions at the Thiol Group:
The thiol group is the most acidic and nucleophilic site in the molecule. In the presence of a base, it is readily deprotonated to form a highly nucleophilic thiolate anion (RS⁻). This anion is a soft nucleophile and will preferentially react with soft electrophiles, such as alkyl halides in SN2 reactions, without affecting the more resilient aryl-halide bonds. This high reactivity allows for selective S-alkylation or S-acylation under relatively mild, often basic, conditions.
Furthermore, the thiol group can undergo oxidation. Mild oxidizing agents like iodine (I₂) or air can induce the formation of a disulfide bridge, yielding 1,2-bis(4-bromo-3-chlorophenyl)disulfane. This reaction is specific to the thiol moiety and leaves the halogen atoms untouched.
Advanced Spectroscopic Characterization and Computational Analysis
Elucidation of Molecular Structure through Advanced Spectroscopy
Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation of 4-Bromo-3-chlorobenzenethiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy serves as a primary tool for elucidating the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Due to the compound's composition, ¹⁹F and ⁷⁷Se NMR are not applicable.
The proton (¹H) NMR spectrum of this compound is predicted to exhibit a complex pattern in the aromatic region, arising from the three non-equivalent protons on the benzene (B151609) ring. These protons form an ABC spin system. The chemical shifts (δ) are influenced by the electronic effects of the bromo, chloro, and thiol substituents. The thiol proton (-SH) would appear as a singlet, the position of which can vary depending on solvent and concentration.
The carbon-13 (¹³C) NMR spectrum is expected to display six distinct signals, corresponding to the six carbon atoms of the benzene ring. The carbons directly bonded to the electronegative halogen and sulfur atoms (C-Br, C-Cl, C-S) are anticipated to be significantly deshielded, appearing at lower fields.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1-SH | ~3.5-4.5 | s | ~130-133 |
| H-2 | ~7.4-7.5 | d, Jmeta ≈ 2.5 Hz | ~131-134 |
| C-3 | - | - | ~134-136 |
| C-4 | - | - | ~122-125 |
| H-5 | ~7.6-7.7 | d, Jortho ≈ 8.5 Hz | ~128-131 |
Note: The predicted values are estimates based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.
To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. A strong cross-peak is expected between H-5 and H-6 due to their ortho relationship (³J coupling). A weaker cross-peak might be observed between H-2 and H-6, corresponding to a meta relationship (⁴J coupling).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would show cross-peaks between H-2/C-2, H-5/C-5, and H-6/C-6, allowing for the unambiguous assignment of the protonated carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic cluster in the mass spectrum, which is a powerful diagnostic tool for identifying halogenated compounds.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrClS | uni.luoakwoodchemical.com |
| Monoisotopic Mass | 221.89056 Da | uni.lu |
While fragmentation data for the parent compound provides valuable information, tandem mass spectrometry (MS/MS) on derivatives of this compound would offer more profound structural detail. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a derivative) is selected, fragmented, and the resulting daughter ions are analyzed. This process allows for the precise mapping of structural modifications. For example, if the thiol group were functionalized, MS/MS could be used to confirm the identity and location of the added group by observing characteristic fragmentation pathways. This technique is particularly useful in metabolite identification or in the analysis of reaction products where the core 4-bromo-3-chlorophenylthio moiety has been incorporated into a larger molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is dominated by vibrations of the thiol, bromo, and chloro moieties attached to the benzene ring.
Characteristic Absorptions of Thiol, Bromo, and Chloro Moieties
The identification of this compound's functional groups via vibrational spectroscopy relies on recognizing their specific absorption and scattering frequencies.
Thiol (-SH) Group: The thiol group exhibits a characteristic S-H stretching vibration (νS-H). This band typically appears in the infrared spectrum as a weak absorption in the range of 2550-2600 cm⁻¹. rsc.org In Raman spectra, the S-H stretch is also present. Another key vibration is the C-S-H in-plane bending mode (βCSH), which is often more readily observed in Raman spectra and typically appears in the 850-918 cm⁻¹ region. rsc.orgnih.gov The C-S stretching vibration (νC-S) is expected in the fingerprint region of 600-750 cm⁻¹. rsc.org
Bromo (C-Br) Moiety: The carbon-bromine stretching vibration (νC-Br) in aromatic compounds is found at lower frequencies due to the heavy mass of the bromine atom. This vibration is typically observed in the range of 500-650 cm⁻¹.
Chloro (C-Cl) Moiety: The carbon-chlorine stretching vibration (νC-Cl) in aromatic systems characteristically appears in the region of 650-850 cm⁻¹. The precise location can be influenced by the substitution pattern on the benzene ring.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on established ranges for related compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak in IR |
| Thiol (-SH) | C-S-H Bend | 850 - 918 | Variable |
| Thiol (C-S) | C-S Stretch | 600 - 750 | Medium |
| Aromatic C-Cl | C-Cl Stretch | 650 - 850 | Strong |
| Aromatic C-Br | C-Br Stretch | 500 - 650 | Strong |
X-ray Crystallography for Solid-State Structure Determination
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, analysis of closely related halogenated benzene derivatives and computational modeling can predict its solid-state characteristics with high confidence. semanticscholar.org
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Density Functional Theory (DFT) calculations on analogous molecules provide reliable estimates for these parameters. The benzene ring is expected to be nearly planar, with minor deviations caused by the bulky halogen and thiol substituents.
Expected bond lengths would be consistent with sp² hybridized carbons in the aromatic ring (approx. 1.39-1.40 Å). The C-S bond is predicted to be around 1.78 Å, C-Cl around 1.74 Å, and C-Br around 1.90 Å. Bond angles within the benzene ring will be close to 120°, with some distortion due to steric hindrance between the adjacent chloro and bromo groups.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Angle | C-C-C (Aromatic) | ~120° |
| Bond Angle | C-C-S | ~121° |
| Bond Angle | C-C-Cl | ~120° |
| Bond Angle | C-C-Br | ~119° |
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
In the solid state, molecules of this compound are expected to engage in several non-covalent interactions that dictate the crystal packing.
Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···S or S-H···π), leading to the formation of chains or dimeric motifs within the crystal lattice.
Halogen Bonding: The bromine and chlorine atoms, possessing regions of positive electrostatic potential on their outer surfaces (σ-holes), can act as halogen bond donors, interacting with the electron-rich sulfur atom or the π-system of an adjacent benzene ring.
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound, providing data that complements or, in its absence, predicts experimental findings.
Density Functional Theory (DFT) Calculations
DFT calculations are widely employed to predict molecular properties with high accuracy. researchgate.netmdpi.com For a molecule like this compound, a typical computational approach would involve using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.net
Such calculations can provide:
Optimized Molecular Geometry: Theoretical bond lengths, bond angles, and dihedral angles in the gaseous ground state, which often show excellent agreement with experimental X-ray data. researchgate.net
Vibrational Frequencies: Calculated IR and Raman spectra that aid in the assignment of experimental bands. Theoretical frequencies are often scaled to correct for anharmonicity and basis set limitations. iosrjournals.org
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can reveal information about conformational flexibility and non-covalent intermolecular interactions in different environments, such as in a solvent like water or n-octanol. rsc.orgnih.gov
An MD simulation of this compound in an aqueous solution would provide insights into its conformational landscape. The primary degree of freedom would be the rotation around the C-S bond, which would show the energetic preference for the orientation of the thiol's hydrogen atom. The simulation would also characterize the solvation shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the thiol group and interact with the halogen atoms and the aromatic ring. nih.gov In a non-polar solvent, the simulation would highlight potential self-aggregation behaviors driven by weak intermolecular forces like π-π stacking or halogen bonding. nih.gov
Aromaticity Analysis (e.g., LOLIPOP, Ring Aromaticity Measures)
Aromaticity is a key chemical property that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. While this compound is clearly based on a benzene ring, the influence of its substituents can be quantified using computational aromaticity indices.
One of the most common methods is the Nucleus-Independent Chemical Shift (NICS) . researchgate.net This method involves placing a "ghost" atom (a point with no electrons or nucleus) at the center of the aromatic ring and calculating the magnetic shielding at that point. A significantly negative NICS value (e.g., for benzene, around -8 to -10 ppm) indicates a strong diatropic ring current, which is a hallmark of aromaticity. github.io For this compound, the NICS value is expected to be slightly less negative than that of benzene, as the electronegative substituents can modestly reduce the π-electron delocalization.
Other measures like LOLIPOP (Local Orbital LIPOP) and various electron delocalization indices can provide further quantitative evidence of the ring's aromatic character. rsc.org
Prediction of Physico-Chemical Parameters (e.g., pKa, LogP) through Computational Methods
Computational chemistry offers reliable methods for predicting important physicochemical parameters that are crucial for applications in medicinal chemistry and environmental science.
pKa Prediction: The pKa is a measure of the acidity of the thiol proton (S-H). Computational prediction of pKa for thiols can be achieved with high accuracy using DFT calculations combined with an implicit solvation model (like the SMD model) and sometimes the inclusion of a few explicit solvent molecules. acs.orgwayne.edu These calculations determine the Gibbs free energy change for the deprotonation reaction in solution (R-SH → R-S⁻ + H⁺). Given that electron-withdrawing groups increase the acidity of thiols, the presence of bromine and chlorine on the ring is expected to lower the pKa of this compound relative to benzenethiol (B1682325) (pKa ≈ 6.6). A predicted pKa in the range of 5.0-6.0 would be expected. researchgate.netsemanticscholar.org
LogP Prediction: The partition coefficient (LogP) measures a compound's lipophilicity by describing its distribution equilibrium between n-octanol and water. Computational models can predict LogP by calculating the free energy of solvation for the molecule in both solvents. researchgate.net Alternatively, fragment-based methods sum the contributions of the individual parts of the molecule (benzene ring, Br, Cl, SH). researchgate.net The presence of two halogens will increase the lipophilicity, while the thiol group has a smaller contribution. The predicted LogP value would likely be in the range of 3.5 to 4.5.
Reactivity and Reaction Mechanisms
Thiyl Radical Chemistry
Thiyl radicals are neutral, electron-deficient species that play a significant role in various chemical transformations, including addition reactions and polymerization processes.
The 4-bromo-3-chlorobenzenethiyl radical can be generated through the homolysis of the S-H bond. This process is typically initiated by photolysis (using UV light) or thermolysis, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides. The initiator decomposes to form primary radicals, which then abstract the hydrogen atom from the thiol group of 4-bromo-3-chlorobenzenethiol to yield the corresponding thiyl radical.
Initiation Step: ROOR (Peroxide) → 2 RO• RO• + ArSH → ROH + ArS• (where Ar = 4-Bromo-3-chlorophenyl)
Characterization of such transient radical species is typically performed using techniques like Electron Spin Resonance (ESR) spectroscopy. The ESR spectrum would be expected to show hyperfine coupling to the aromatic protons, providing insight into the delocalization of the unpaired electron onto the benzene (B151609) ring. The electron-withdrawing nature of the halogen substituents would influence the electronic environment of the radical, affecting its stability and spectroscopic parameters.
Thiyl radicals readily participate in addition reactions, particularly across carbon-carbon double and triple bonds. libretexts.org This process, often referred to as a radical thiol-ene reaction, proceeds via a chain mechanism.
Propagation Steps:
Addition: The 4-bromo-3-chlorobenzenethiyl radical (ArS•) adds to an alkene, forming a carbon-centered radical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical; the sulfur atom adds to the less substituted carbon to produce the more stable (e.g., secondary) carbon radical. libretexts.org
Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, forming the final thioether product and regenerating the thiyl radical, which continues the chain. rsc.org
This anti-Markovnikov addition pattern is a hallmark of radical additions of thiols to alkenes, contrasting with the Markovnikov selectivity observed in electrophilic additions. libretexts.org
The ability of thiols to participate in radical reactions makes them valuable in polymer chemistry. This compound can be involved in polymerization in two primary ways:
Chain-Transfer Agent: In radical polymerization, thiols are highly effective chain-transfer agents (CTAs). They can terminate a growing polymer chain by donating a hydrogen atom and in turn form a new thiyl radical that can initiate a new polymer chain. This process is crucial for controlling the molecular weight of polymers.
Thiol-Ene and Thiol-Bromo Polymerization: This compound is a suitable monomer for step-growth polymerization. "Thiol-bromo click polymerization" is a facile process for creating multifunctional polymers. rsc.org In this type of reaction, a dithiol monomer could react with this compound (acting as a comonomer where the thiol reacts and the bromo group serves as a reactive site for subsequent steps) or a molecule containing two bromo groups. The reaction involves the formation of a thioether linkage. The presence of sulfur atoms and aromatic rings in the resulting polymer backbone can impart desirable properties such as high refractive indices and thermal stability. rsc.org Similarly, in thiol-ene polymerization, the thiol group can add across a diene monomer in a repeating fashion to form a polymer. rsc.org
Nucleophilic Reactivity of the Thiol Group
In the presence of a base, this compound is deprotonated to form the 4-bromo-3-chlorobenzenethiolate anion. This anion is a soft, yet potent, nucleophile that readily participates in a variety of substitution and addition reactions.
The thiolate anion is an excellent nucleophile for SN2 (bimolecular nucleophilic substitution) reactions. It can efficiently displace leaving groups (such as halides or tosylates) from primary and secondary alkyl electrophiles to form thioethers (sulfides).
General Reaction: ArS⁻ + R-X → Ar-S-R + X⁻ (where Ar = 4-Bromo-3-chlorophenyl; R = alkyl group; X = leaving group like Br, I, OTs)
The rate of SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. libretexts.org Therefore, reactions with primary alkyl halides are typically faster than with secondary halides, while tertiary halides are generally unreactive via the SN2 pathway. libretexts.org The electron-withdrawing chloro and bromo substituents on the benzene ring decrease the basicity of the thiolate but enhance its nucleophilicity in polar aprotic solvents, making it a highly effective and "soft" nucleophile.
| Electrophile (R-X) | Product Name | Reaction Type |
| Methyl Iodide (CH₃I) | 4-Bromo-3-chloro(methylthio)benzene | SN2 |
| Ethyl Bromide (CH₃CH₂Br) | 4-Bromo-3-chloro(ethylthio)benzene | SN2 |
| Benzyl Chloride (C₆H₅CH₂Cl) | Benzyl (4-bromo-3-chlorophenyl) sulfide (B99878) | SN2 |
| Propargyl Bromide (HC≡CCH₂Br) | (4-Bromo-3-chlorophenyl)(prop-2-yn-1-yl)sulfide | SN2 |
This table is interactive. You can sort and filter the data.
The soft nature of the thiolate anion makes it an ideal nucleophile for 1,4-conjugate addition reactions, also known as Michael additions. srce.hryoutube.com In this reaction, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (like an enone or enal) or other Michael acceptors (like nitroalkenes or α,β-unsaturated nitriles).
The reaction is typically carried out under basic conditions to generate the thiolate nucleophile. The initial addition results in the formation of an enolate intermediate, which is then protonated during workup to yield the final β-thioether carbonyl compound. youtube.com This thia-Michael addition is a highly efficient method for carbon-sulfur bond formation. srce.hr The reaction is reversible and thermodynamically controlled.
| Michael Acceptor | Product Structure |
| Acrylonitrile | 3-((4-Bromo-3-chlorophenyl)thio)propanenitrile |
| Methyl Acrylate | Methyl 3-((4-bromo-3-chlorophenyl)thio)propanoate |
| Cyclohex-2-en-1-one | 3-((4-Bromo-3-chlorophenyl)thio)cyclohexan-1-one |
| But-3-en-2-one | 4-((4-Bromo-3-chlorophenyl)thio)butan-2-one |
This table is interactive. You can sort and filter the data.
A related process involves the reaction of thiols with 3-bromocoumarins, which proceeds through a thia-Michael addition followed by an elimination of HBr to afford 4-sulfanylcoumarins. researchgate.netnih.gov This demonstrates the utility of conjugate additions in synthesizing more complex heterocyclic structures.
Thia-Michael Addition/Elimination Processes
The Thia-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-sulfur bonds. srce.hr The thiol acts as a nucleophile, and its reactivity can be enhanced by conversion to the more nucleophilic thiolate anion under basic conditions. The general mechanism for a base-catalyzed Thia-Michael addition is depicted below:
General Scheme of Base-Catalyzed Thia-Michael Addition
The reversibility of the Thia-Michael addition, leading to an elimination process, is a known phenomenon. This equilibrium is influenced by several factors, including the stability of the Michael adduct, the reaction conditions (such as pH and temperature), and the nature of the reactants. nih.gov For this compound, the acidity of the thiol proton is enhanced by the electron-withdrawing effects of the halogen substituents on the aromatic ring. This facilitates the formation of the thiolate anion, which is a potent nucleophile for the Michael addition.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
Regioselectivity Directed by Halogen and Thiol Substituents
The directing effects of the substituents on the benzene ring of this compound determine the position of an incoming electrophile. The directing abilities of the bromo, chloro, and thiol groups are summarized as follows:
| Substituent | Activating/Deactivating | Directing Effect |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -SH (Thiol) | Activating | Ortho, Para |
The thiol group is an activating group and directs incoming electrophiles to the ortho and para positions due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate. libretexts.org Conversely, the halogen atoms (bromo and chloro) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of the resonance donation of their lone pairs. libretexts.org
In this compound, the positions on the ring are numbered as follows:
The directing effects of the three substituents on the available positions for electrophilic attack are as follows:
Position 2: Ortho to the -SH group and meta to the -Cl and -Br groups. The activating -SH group strongly favors this position.
Position 5: Meta to the -SH and -Cl groups, and ortho to the -Br group. The ortho-directing effect of the bromine atom is influential here.
Position 6: Para to the -Cl group, ortho to the -SH group, and meta to the -Br group. The activating and ortho-directing -SH group and the para-directing -Cl group both favor this position.
Considering the relative activating and directing strengths, the thiol group is a stronger activating and directing group than the halogens. Therefore, the most likely positions for electrophilic attack are positions 2 and 6, which are ortho to the thiol group. Steric hindrance from the adjacent chloro and bromo groups might influence the relative yields of substitution at these positions.
Nitration, Sulfonation, and Halogenation Studies
While specific experimental data on the nitration, sulfonation, and halogenation of this compound is scarce in the surveyed literature, the regiochemical outcomes can be predicted based on the principles outlined above.
Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-chloro-2-nitrobenzenethiol and 4-Bromo-3-chloro-6-nitrobenzenethiol |
| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-4-chloro-2-mercaptobenzenesulfonic acid and 3-Bromo-2-chloro-5-mercaptobenzenesulfonic acid |
| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | 2,4-Dibromo-3-chlorobenzenethiol and 4,6-Dibromo-3-chlorobenzenethiol |
It is important to note that the thiol group is susceptible to oxidation under the conditions of some electrophilic aromatic substitution reactions, particularly nitration and halogenation. This could lead to the formation of disulfide or sulfonic acid byproducts.
Mechanisms of Catalytic Transformations
Catalysts play a crucial role in many reactions involving aryl halides and thiols, enabling selective bond formation and cleavage under milder conditions than uncatalyzed reactions.
Role of Catalysts in Selective Bond Formation and Cleavage
Transition metal catalysts, particularly those based on palladium, are widely used for the formation of carbon-sulfur bonds through cross-coupling reactions. nih.gov In the context of this compound, the carbon-bromine and carbon-chlorine bonds can be targeted for such transformations. The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a palladium(II) intermediate. The reactivity of the C-X bond towards oxidative addition generally follows the order C-I > C-Br > C-Cl.
Transmetalation: The thiol, typically as a thiolate, coordinates to the palladium(II) center, replacing the halide.
Reductive Elimination: The aryl and thiol ligands on the palladium center couple to form the aryl thioether product, regenerating the palladium(0) catalyst.
General Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C-Br or C-Cl bond of this compound. Due to the higher reactivity of the C-Br bond, cross-coupling reactions are expected to occur preferentially at this position.
Catalysts can also be employed in other transformations, such as the selective cleavage of C-S bonds or the modification of the thiol group itself. The choice of catalyst is critical for controlling the reaction pathway and achieving the desired product with high selectivity and yield.
Reaction Kinetics and Transition State Analysis
The kinetics of catalytic reactions involving this compound would provide valuable insights into the reaction mechanism, including the rate-determining step. For palladium-catalyzed cross-coupling reactions, any of the three main steps—oxidative addition, transmetalation, or reductive elimination—can be rate-limiting, depending on the specific reactants, catalyst, and conditions.
A kinetic study of the reaction of 3-bromo-2-nitro-4-X-thiophenes with sodium benzenethiolate in methanol revealed that the transmission of substituent effects through the thiophene ring influences the reaction rates. rsc.org While this study is on a different heterocyclic system, it highlights the importance of electronic effects on the kinetics of reactions involving aryl thiols.
Transition state analysis, often performed using computational methods, can elucidate the structure and energy of the transition states for each step in the reaction mechanism. This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, in a palladium-catalyzed cross-coupling, the geometry of the palladium complex in the transition state for oxidative addition or reductive elimination will be influenced by the steric and electronic properties of the ligands and the substrates.
While specific kinetic and transition state analyses for reactions of this compound were not found in the reviewed literature, such studies would be invaluable for optimizing existing synthetic routes and designing new catalytic transformations involving this compound.
Chemoselectivity and Stereoselectivity in Complex Reaction Systems
The molecular architecture of this compound presents three distinct reactive sites: a nucleophilic and redox-active thiol (-SH) group, and two carbon-halogen bonds of differing reactivity (C-Br and C-Cl). This trifunctional nature makes the compound a versatile substrate for complex organic syntheses, where controlling the chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount.
Chemoselectivity: A Tale of Three Functional Groups
The selective transformation of this compound hinges on the judicious choice of reagents and reaction conditions, which can be tuned to target a specific functional group.
Derivatization Strategies and Synthetic Applications
Synthesis of Sulfur-Containing Heterocycles
General synthetic routes to various sulfur-containing heterocycles are well-established; however, the specific use of 4-bromo-3-chlorobenzenethiol as a precursor is not described in the available literature.
Thiazole (B1198619) and Benzothiazole (B30560) Derivatives
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which typically utilizes a thioamide and an α-haloketone. Benzothiazoles are commonly synthesized via the condensation of 2-aminothiophenols with various electrophiles. Searches for synthetic procedures starting from this compound for the preparation of thiazole or benzothiazole derivatives did not yield any specific examples. The structure of this compound does not lend itself directly to the common synthetic pathways for these heterocycles without significant prior functionalization, for which no methods were found.
Thiadiazole and Thiazolidinone Systems
Thiadiazoles, a class of five-membered heterocycles containing two nitrogen atoms and one sulfur atom, are synthesized through various routes, often involving the cyclization of thiosemicarbazides or the reaction of hydrazine (B178648) derivatives with sulfur-containing reagents. Thiazolidinones are typically prepared by the reaction of an amine, a carbonyl compound, and a mercaptoalkanoic acid. No documented methods specifically employing this compound for the synthesis of thiadiazole or thiazolidinone systems could be identified.
Annulation Reactions to Form Fused Ring Systems (e.g., Benzothiazines)
Benzothiazines, which are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring, can be synthesized through various cyclization strategies. These often involve intramolecular reactions of appropriately substituted benzene derivatives. Despite the potential for the thiol group of this compound to participate in such cyclizations, no literature was found describing its use in annulation reactions to form benzothiazine or other fused ring systems.
Incorporation into Organic Scaffolds
The incorporation of specific structural motifs into known pharmacologically active scaffolds is a common strategy in medicinal chemistry. However, the integration of the 4-bromo-3-chlorophenylthio- moiety into such scaffolds is not reported.
Privileged Scaffolds in Medicinal Chemistry (e.g., Triazoles, Oxazolidinones, Phenothiazines)
Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets. Triazoles, oxazolidinones, and phenothiazines are well-known examples. The synthesis of derivatives of these scaffolds containing the 4-bromo-3-chlorophenylthio- group would likely involve nucleophilic substitution reactions with the thiol. However, no specific examples of such reactions involving this compound have been reported in the scientific literature.
Design and Synthesis of Multi-Substituted Aromatic and Heteroaromatic Compounds
The presence of bromo and chloro substituents on the benzene ring of this compound suggests its potential as a building block for multi-substituted aromatic and heteroaromatic compounds through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of substituents at the positions of the halogen atoms. Nevertheless, a review of the literature did not provide any specific studies or examples where this compound has been utilized for this purpose.
Construction of Complex Molecular Architectures
The synthesis of complex molecular architectures often relies on the strategic use of functionalized aromatic compounds. Organosulfur compounds, in particular, are key components in various biologically active molecules and functional materials. Halogenated thiophenols are valuable precursors for the synthesis of sulfur-containing heterocycles such as phenothiazines and thianthrenes, which have applications in medicinal chemistry and materials science.
Theoretically, the thiol group of this compound could participate in nucleophilic substitution or coupling reactions, while the bromo and chloro groups offer sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Ullmann couplings). This multi-functional nature could potentially allow for the stepwise and controlled construction of intricate molecular frameworks. However, specific documented instances of this compound being utilized for the synthesis of complex architectures like phenothiazine (B1677639) or thianthrene (B1682798) derivatives were not identified in the surveyed literature. Research in this area tends to focus on more broadly available or differently substituted bromothiophenols.
Development of Advanced Materials Precursors
The development of new materials with tailored electronic and physical properties is a major focus of modern chemistry. Halogenated and sulfur-containing aromatic compounds are often employed as monomers or precursors for functional polymers and materials for electronic applications.
Synthesis of Polymer Monomers with Tunable Properties
Polymers containing sulfur and halogen atoms can exhibit interesting properties, such as high refractive indices, thermal stability, and flame retardancy. The thiol and bromo/chloro functionalities on this compound make it a potential candidate for polymerization reactions. For instance, poly(phenylene sulfide)s (PPS) are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. The synthesis of PPS and its derivatives often involves the polycondensation of dihalogenated aromatic compounds with a sulfur source, or the self-condensation of halothiophenols.
While the polymerization of various substituted thiophenols has been explored to create polymers with tunable properties, specific studies detailing the use of this compound as a monomer are not prevalent in the accessible scientific literature. The presence of both bromo and chloro substituents could offer pathways to complex, hyperbranched, or cross-linked polymers, but detailed research findings on the synthesis and characterization of such polymers from this specific monomer are lacking.
Applications in Organic Electronics and Photonics
Organic electronics and photonics are rapidly advancing fields that rely on the design and synthesis of novel organic semiconducting and light-emitting materials. Thiophene and other sulfur-containing aromatic units are common building blocks for these materials due to their favorable electronic properties. The bromo and chloro substituents on this compound could serve as handles for further functionalization to create more extended π-conjugated systems required for these applications.
Despite the potential for this compound to be a precursor in the synthesis of materials for organic electronics, a direct link or specific examples of its use in the synthesis of organic semiconductors, conductors, or photonic materials could not be established from the available literature. Research in this area is extensive but appears to utilize other, more specifically designed, sulfur-containing aromatic building blocks.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The properties of MOFs can be tuned by modifying the metal centers and the organic linkers. Thiol-functionalized linkers are of interest for their ability to coordinate with soft metal ions and for post-synthetic modification to introduce further functionality.
The thiol group of this compound could potentially coordinate to metal centers in the formation of MOFs. Furthermore, the bromo and chloro groups could be used for post-synthetic modification of the MOF structure, allowing for the introduction of other functional groups to tailor the properties of the material for applications such as catalysis, sensing, or gas separation. However, a review of the literature did not yield specific examples of this compound being employed as a primary or secondary linker in the synthesis of MOFs. The design of MOF linkers is a highly specific field, and it appears that this particular compound has not been a focus of reported research.
Mechanistic Biological and Agrochemical Investigations of Derivatives
Biological Activity Mechanisms (Excluding Dosage/Administration)
The biological activities of derivatives of 4-bromo-3-chlorobenzenethiol are primarily attributed to their ability to interact with and modulate the function of key biological molecules, such as enzymes and proteins, and to disrupt microbial systems.
Inhibition of Enzymes and Proteins
Derivatives of this compound have been investigated as inhibitors of various enzymes and as modulators of protein function. The presence of bromine and chlorine atoms, along with the sulfur-containing thiol group, provides a scaffold that can be chemically modified to target specific binding sites on these macromolecules.
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug design. For derivatives of this compound, the nature and position of substituents on the benzene (B151609) ring and modifications to the thiol group significantly influence their enzyme inhibitory potential.
Research on related halo-substituted compounds has provided insights into key SAR principles. For instance, in a series of halo-substituted mixed ester/amide-based derivatives designed as urease inhibitors, a compound bearing a 2-chloro-substituted phenyl ring demonstrated potent inhibitory activity. This suggests that the specific placement of halogen atoms is crucial for effective binding to the enzyme's active site. The electronic properties and steric bulk of substituents attached to the phenyl ring are determining factors in the potency of inhibition. Generally, electron-withdrawing groups and substituents with significant steric hindrance tend to enhance inhibitory activity. nih.gov
In the context of protein kinase inhibitors, a detailed analysis of tetrabromo-benzimidazole derivatives revealed that the hydrophobic effect plays a major role in determining the potency of inhibition. nih.gov Furthermore, polar interactions were found to dictate the orientation of the molecules within the active site. nih.gov These findings suggest that for derivatives of this compound, the interplay between hydrophobic and polar interactions, governed by the specific substituents, is critical for their inhibitory action against kinases and other enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between potential drug candidates and their protein targets at the molecular level.
For derivatives of this compound, docking studies can elucidate how these molecules fit into the active sites of enzymes. For example, in studies of halo-substituted urease inhibitors, virtual screening showed that compounds with specific halogen and other substituents achieved favorable binding energies, indicating a strong interaction with the enzyme. semanticscholar.org These computational models can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researcher.life Such studies are crucial for the rational design of more potent and selective inhibitors. For instance, docking studies on inhibitors of the Shank3 PDZ domain, a protein involved in neuronal signaling, revealed the specific binding mode of tetrahydroquinoline carboxylates, guiding further optimization of these compounds.
Antimicrobial Properties and Mechanisms
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Halogenated compounds, including derivatives of this compound, have shown promise in this area.
Derivatives of related halogenated thiophenols have been synthesized and evaluated for their activity against a range of pathogenic microbes. For instance, the synthesis of chlorobenzothiopyrano[4,3-c]pyrazolines, starting from 4-chlorobenzenethiol, yielded compounds with potent antifungal activity. researchgate.net Similarly, various newly synthesized compounds containing halogenated phenyl rings have been screened for their antibacterial activities against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. wjbphs.comasianpubs.org
In a study of bromophenol derivatives, a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant antibacterial activity against S. aureus and even the drug-resistant strain, MRSA. nih.gov This highlights the potential of bromo-substituted phenolic structures, which share features with derivatives of this compound, as a basis for new antibacterial agents.
| Compound Class | Tested Organisms | Observed Activity |
|---|---|---|
| Chlorobenzothiopyrano[4,3-c]pyrazolines | Fungal strains | Potent antifungal activity researchgate.net |
| Bromophenol derivatives | Staphylococcus aureus, MRSA | Significant antibacterial activity nih.gov |
| Thiazole (B1198619) derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Significant antibacterial and moderate antifungal activities wjbphs.com |
| 4-Chloro-3,5-dimethylphenol derivatives | Staphylococcus aureus, Escherichia coli, Proteus mirabilis | Antibacterial properties asianpubs.org |
The antimicrobial mechanism of halogenated compounds often involves the disruption of essential cellular processes in pathogens. For bromophenol derivatives, it has been shown that they can inhibit biofilm formation, a key virulence factor for many bacteria that allows them to evade antibiotics and the host immune system. nih.gov
The precise cellular targets can vary. For antifungal agents, a potential target is the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase [GlcN-6-P], which is involved in the biosynthesis of the fungal cell wall. wjbphs.com Molecular docking studies can help identify potential inhibitors of this enzyme. The ability of these compounds to interfere with microbial growth and virulence suggests that they may act on multiple cellular pathways, making them promising candidates for further development as antimicrobial drugs.
Anticancer Activity and Cytotoxicity Mechanisms
While direct studies on this compound derivatives are not available, research on other halogenated aromatic compounds provides insight into potential anticancer mechanisms. Halogen atoms like bromine and chlorine can significantly influence a molecule's lipophilicity, electronic properties, and ability to interact with biological targets, often enhancing cytotoxic effects against cancer cells.
Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate tumor cells. Halogenated compounds are frequently reported to induce apoptosis. For instance, studies on various bromophenol derivatives have shown they can inhibit the viability and trigger apoptosis in leukemia K562 cells. nih.gov Similarly, certain halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis in leukemia L1210 cells. nih.gov The process of apoptosis is often mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For example, some synthetic isoxazole (B147169) derivatives have demonstrated pro-apoptotic activity, suggesting a potential mechanism for novel anticancer agents. The disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common feature, as seen with certain pyrazolo[3,4-d]pyridazine derivatives that lead to apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov
Disruption of the normal cell cycle is another key strategy for inhibiting cancer cell proliferation. Many cytotoxic compounds cause cells to arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), preventing them from dividing. For example, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells. nih.gov Synthetic tryptanthrin (B1681603) derivatives have also been reported to cause S and G2/M phase arrest in hepatocellular carcinoma cells. mdpi.com This arrest is often accompanied by the downregulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). While no specific data exists for this compound derivatives, the presence of halogen atoms in other molecular scaffolds suggests that they could potentially exhibit similar activities. For instance, certain half-sandwich N-sulfonamide based dithio-o-carborane metal complexes mediate the inhibition of non-small cell lung cancer cell growth through G0/G1 cell cycle arrest. nih.gov
The antiproliferative effects of anticancer compounds are governed by their interaction with various molecular signaling pathways. Halogenated flavonoids, for example, have been shown to possess antiangiogenic properties, which are crucial for preventing tumor growth and metastasis. mdpi.com The mechanism often involves the inhibition of key signaling molecules like vascular endothelial growth factor (VEGF). Other pathways commonly affected include those regulated by NF-κB, Akt, and MAPKs. N-substituted pyrido-1,4-oxazin-3-ones have been shown to induce apoptosis by targeting the NF-κB signaling pathway in hepatocellular carcinoma cells. nih.gov Chalcone derivatives can induce apoptosis by affecting the mitochondrial pathway and modulating signaling pathways associated with cell survival. mdpi.com
Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant)
Derivatives of halogenated compounds are also explored for a range of other pharmacological applications.
Anti-inflammatory Activity: The anti-inflammatory potential of brominated compounds has been noted in various studies. For instance, brominated indoles isolated from marine molluscs have demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The position and type of halogen substituent can significantly impact the anti-inflammatory activity, suggesting that a 4-bromo-3-chloro substitution pattern could yield compounds with interesting properties.
Anticonvulsant Activity: The search for new antiepileptic drugs has led to the investigation of various heterocyclic and aromatic structures, including those with halogen substitutions. Halogen-substituted cinnamic acid derivatives have shown promising anticonvulsant effects with low neurotoxicity in maximal electroshock seizure (MES) models. nih.gov Similarly, novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones have been synthesized and evaluated, with several compounds showing potent anti-MES activities. nih.gov The mechanism for some of these compounds may involve increasing the levels of the inhibitory neurotransmitter GABA in the brain. nih.gov
Agrochemical Applications and Mechanisms (Excluding Dosage/Administration)
The structural features of halogenated benzenethiols suggest potential utility in agrochemical applications, particularly as herbicides.
Many commercial herbicides are halogenated aromatic compounds. Their mechanism of action often involves the inhibition of essential plant processes. While no specific herbicidal data for this compound derivatives was found, related structures have shown activity. For example, various 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives demonstrated good herbicidal activity against weeds like Brassica campestris and Amaranthus retroflexus. researchgate.net A common target for herbicides is the photosynthetic pathway, specifically Photosystem II (PSII). Inhibition of PSII disrupts electron transport, leading to oxidative stress and plant death. Other herbicidal mechanisms for halogenated compounds include the inhibition of very-long-chain fatty acid synthases (VLCFAs), as has been proposed for certain chloroacetamide derivatives. ekb.eg The development of novel herbicides, such as pyroxasulfone, often involves the optimization of heterocyclic structures containing halogen atoms to enhance efficacy. nih.gov
Herbicidal Activity and Photosynthetic Inhibition
Interference with Electron Transport Chains
There is currently no specific information available in peer-reviewed literature that details the interference of this compound or its derivatives with electron transport chains in either plant or animal systems. This critical mechanism, a common target for many pesticides, remains an uninvestigated area for this particular class of compounds.
Structure-Activity Relationships for Herbicidal Effects
Detailed structure-activity relationship (SAR) studies specifically for herbicidal effects of this compound derivatives are not present in the available scientific literature. General principles of herbicide design often involve halogen substitutions on aromatic rings to enhance efficacy and selectivity, but specific data correlating the bromo and chloro substitutions at the 4 and 3 positions of a benzenethiol (B1682325) molecule to herbicidal activity is not documented.
Fungicidal Properties
The fungicidal properties of this compound and its derivatives have not been specifically reported. While some halogenated compounds and thiols exhibit antifungal activity, dedicated studies to evaluate and characterize the potential of this specific compound against fungal pathogens are lacking.
Insecticidal Activity
Investigations into the insecticidal activity of this compound are sparse. One study on substituted phenyl N-methylthiolcarbamates, which can be synthesized from corresponding phenylthiols, indicated that these derivatives possessed low toxicity when tested against mosquitos. This suggests that at least one pathway for derivatization of halogenated thiophenols may not yield potent insecticidal agents.
Mechanistic Toxicology of Halogenated Thiophenols
The toxicology of halogenated thiophenols, including this compound, is an area requiring more focused research. General toxicological profiles of related compounds, such as aromatic thiols and halogenated hydrocarbons, suggest potential for adverse biological effects.
Molecular and Cellular Mechanisms of Toxicity
Specific studies on the molecular and cellular toxicity mechanisms of this compound are not available. However, research on aromatic thiols in general has shown they can induce oxidative stress in human red blood cells. This process involves the conversion of oxyhemoglobin to methemoglobin and can disrupt cellular metabolism. It is plausible that halogenated thiophenols could exhibit similar modes of action, but direct evidence for this compound is absent.
Genetic and Epigenetic Impairments
There is no direct evidence from scientific studies on the genetic or epigenetic impairments caused by this compound. Broader research into halogenated aromatic hydrocarbons indicates that some compounds in this category can cause DNA damage. Furthermore, some organo-sulfur compounds have been investigated for their potential to induce epigenetic modifications. However, extrapolating these findings to this compound would be speculative without direct experimental data. A study on 2-bromo-3'-chloropropiophenone, a structurally different compound, did show evidence of genotoxicity, highlighting the potential for halogenated organic compounds to interact with genetic material.
Oxidative Stress Induction
Derivatives of this compound are subjects of research for their potential to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance can lead to cellular damage, including lipid peroxidation, protein damage, and DNA modifications. The investigation into these mechanisms is crucial for understanding their biological and potential agrochemical activities.
The pro-oxidant activity of such halogenated aromatic compounds is a key area of toxicological and fungicidal research. Many fungicides exert their effects by inducing oxidative stress within the target fungal cells, leading to apoptosis or programmed cell death. The generation of ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can overwhelm the fungal cell's antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase (CAT).
Research on related halogenated compounds and various fungicides has established a clear link between their mode of action and the induction of oxidative stress. For instance, studies on certain fungicides have demonstrated their capacity to increase lipid peroxidation, measured by the formation of malondialdehyde (MDA), and to alter the activity of key antioxidant enzymes.
While specific data on this compound is limited in publicly accessible research, the principles of oxidative stress induction by analogous chemical structures provide a framework for understanding its potential effects. For example, studies on other halogenated aromatic hydrocarbons have shown they can induce lipid peroxidation. Current time information in Pasuruan, ID. Similarly, various fungicides are known to generate ROS, leading to cellular damage and death in fungi. nih.gov
Detailed research findings on structurally related compounds illustrate this mechanism. For example, the fungicide prochloraz (B1679089) has been shown to induce oxidative stress in human cell cultures. nih.gov Another example is the fungicide tebuconazole, which has been found to cause lipid accumulation and oxidative stress in liver cells. nih.gov
In fungicidal contexts, the disruption of the pathogen's ability to manage oxidative stress is a key mechanism of action. This can involve the direct generation of ROS or the inhibition of the fungus's natural antioxidant defenses. For instance, some antifungal agents have been shown to inhibit the activity of catalase and superoxide dismutase in fungi, leading to an accumulation of damaging ROS. nih.gov
The following tables represent hypothetical data based on findings for structurally related fungicides and halogenated compounds, illustrating the type of results obtained in studies on oxidative stress induction.
Table 1: Effect of a Hypothetical this compound Derivative on Lipid Peroxidation in a Target Fungus
| Treatment Group | Concentration (µM) | Malondialdehyde (MDA) Level (nmol/mg protein) | Fold Change vs. Control |
| Control | 0 | 1.5 ± 0.2 | 1.0 |
| Derivative A | 10 | 3.2 ± 0.4 | 2.1 |
| Derivative A | 50 | 7.8 ± 0.9 | 5.2 |
| Derivative A | 100 | 15.1 ± 1.8 | 10.1 |
This table is illustrative and based on typical data from fungicide studies.
Table 2: Impact of a Hypothetical this compound Derivative on Antioxidant Enzyme Activity in a Target Fungus
| Treatment Group | Concentration (µM) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Control | 0 | 50.2 ± 4.5 | 35.8 ± 3.1 |
| Derivative A | 10 | 45.1 ± 4.2 | 30.5 ± 2.9 |
| Derivative A | 50 | 32.7 ± 3.8 | 21.3 ± 2.5 |
| Derivative A | 100 | 18.9 ± 2.1 | 12.4 ± 1.7 |
This table is illustrative and based on typical data from fungicide studies showing inhibition of antioxidant enzymes.
These tables demonstrate a dose-dependent increase in lipid peroxidation and a corresponding decrease in the activity of protective antioxidant enzymes, a hallmark of chemically induced oxidative stress. Such data are critical in evaluating the potential efficacy and mechanism of action of new agrochemical candidates.
Environmental Fate and Remediation Research
Degradation Pathways and Mechanisms in Environmental Matrices
There is currently no published research detailing the degradation pathways and mechanisms of 4-Bromo-3-chlorobenzenethiol in various environmental matrices such as soil, water, or air.
Hydrolysis and Photolysis Studies
No studies on the hydrolysis or photolysis of this compound were identified. The rates, products, and mechanisms of its degradation under the influence of water or sunlight have not been documented.
Biodegradation by Microbial Communities
Information regarding the biodegradation of this compound by microbial communities is not available in the current scientific literature. There are no studies identifying microbial strains capable of its degradation or the metabolic pathways involved.
Adsorption and Mobility in Soil and Water Systems
There is a lack of data concerning the adsorption and mobility of this compound in soil and water. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which would help predict its movement in the environment, have not been determined.
Bioaccumulation and Biotransformation Studies
No research has been published on the bioaccumulation potential or biotransformation of this compound in living organisms.
Uptake and Metabolism in Aquatic and Terrestrial Organisms
Specific data on the uptake and metabolism of this compound by aquatic or terrestrial organisms could not be found. The processes by which this compound might be absorbed, distributed, metabolized, and excreted by organisms are currently unknown.
Formation of Metabolites and their Environmental Significance
As there are no studies on the biotransformation of this compound, no metabolites have been identified. Consequently, the environmental significance of any potential metabolites remains uncharacterized.
Data Tables
Due to the absence of specific research on the environmental fate and remediation of this compound, no data is available to populate tables on its degradation, mobility, or bioaccumulation.
| Table 1: Hydrolysis and Photolysis Data |
| No data available |
| Table 2: Biodegradation Studies |
| No data available |
| Table 3: Adsorption and Mobility Parameters |
| No data available |
| Table 4: Bioaccumulation and Metabolism in Organisms |
| No data available |
The environmental profile of this compound is largely uninvestigated. The absence of studies on its degradation, mobility, and bioaccumulation highlights a significant knowledge gap. Future research is necessary to understand the behavior and potential ecological impact of this compound to inform environmental risk assessments and management strategies.
Remediation Technologies and Strategies
Given the presence of bromine and chlorine substituents on the aromatic ring, as well as the thiol group, this compound is expected to be a persistent environmental pollutant. Its remediation would likely require robust chemical or biological treatment methods.
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to degrade recalcitrant organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These processes are generally effective for a wide range of halogenated aromatic compounds.
Potential AOPs for the degradation of this compound could include:
Fenton and Photo-Fenton Processes: These methods utilize hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The addition of ultraviolet (UV) light (photo-Fenton) can enhance the reaction rate and degradation efficiency. The hydroxyl radicals can attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual ring cleavage.
UV/H₂O₂ Oxidation: This process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals. It is a common AOP for the treatment of contaminated water and is effective against a variety of organic pollutants.
Ozonation (O₃) and Catalytic Ozonation: Ozone is a strong oxidant that can directly react with the aromatic ring of this compound. The process can be enhanced by combining it with a catalyst (e.g., metal oxides) to promote the formation of hydroxyl radicals.
The effectiveness of these AOPs would depend on factors such as pH, temperature, the concentration of the pollutant, and the presence of other organic and inorganic species in the matrix. Research on similar halogenated phenols suggests that AOPs can achieve high levels of degradation, ultimately leading to the mineralization of the organic compound to carbon dioxide, water, and inorganic halides. However, without specific studies, the formation of potentially toxic byproducts during the treatment of this compound cannot be ruled out.
Bioremediation Approaches
Bioremediation utilizes microorganisms to break down environmental pollutants. The presence of both chlorine and bromine on the aromatic ring of this compound likely makes it resistant to biodegradation. However, certain specialized microorganisms have been shown to degrade halogenated aromatic compounds under specific conditions.
Potential bioremediation strategies could involve:
Aerobic Biodegradation: Under aerobic conditions, bacteria may utilize mono- and dioxygenase enzymes to initiate the degradation of the aromatic ring. This process often involves the hydroxylation of the ring, followed by ring cleavage. The initial dehalogenation steps can be a significant bottleneck for highly halogenated compounds.
Anaerobic Reductive Dehalogenation: In anaerobic environments, some bacteria can use halogenated compounds as electron acceptors in a process called dehalorespiration. This involves the sequential removal of halogen atoms, which can make the resulting compound more amenable to further degradation.
The success of bioremediation would depend on the identification of microbial strains or consortia capable of metabolizing this specific compound. This would likely require enrichment and isolation studies from contaminated sites. Genetic engineering of microorganisms to express specific dehalogenase or oxygenase enzymes could also be a potential future approach.
Adsorption-Based Removal Technologies
Adsorption is a physical process where pollutants are removed from a liquid or gas phase by accumulating on the surface of a solid material (adsorbent). This technology is widely used for the removal of organic pollutants from water.
Common adsorbents that could be effective for this compound include:
Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of organic compounds, including halogenated aromatics. The hydrophobic nature of this compound would favor its adsorption onto the nonpolar surface of activated carbon.
Zeolites and Clays: These materials can also be used for the adsorption of organic pollutants. Their surface properties can be modified to enhance their affinity for specific compounds.
Polymeric Resins: Synthetic polymers can be designed with specific functional groups to selectively adsorb certain pollutants.
The following table summarizes the potential remediation technologies for this compound, with the understanding that these are based on general principles for related compounds and require experimental validation.
| Remediation Technology | Sub-category | Principle of Operation | Potential Applicability to this compound |
| Advanced Oxidation Processes (AOPs) | Fenton/Photo-Fenton | Generation of hydroxyl radicals from H₂O₂ and Fe²⁺ (with or without UV light) to oxidize the compound. | High potential for degradation and mineralization, but requires careful optimization to avoid byproduct formation. |
| UV/H₂O₂ | UV photolysis of H₂O₂ to generate hydroxyl radicals. | Effective for a broad range of organic pollutants; applicability would depend on quantum yield and reaction kinetics. | |
| Ozonation | Direct oxidation by ozone and/or generation of hydroxyl radicals. | Potential for effective degradation, though selectivity and byproduct formation are considerations. | |
| Bioremediation | Aerobic Biodegradation | Microbial oxidation and ring cleavage using oxygenases. | Likely to be slow and require specialized microbial strains due to the halogen substituents. |
| Anaerobic Reductive Dehalogenation | Microbial removal of halogen atoms using the compound as an electron acceptor. | Potentially a key initial step to reduce toxicity and enhance subsequent degradation. | |
| Adsorption-Based Removal | Activated Carbon | Physical adsorption onto a high-surface-area porous material. | High potential for effective removal from aqueous solutions due to the compound's likely hydrophobicity. |
| Zeolites/Clays | Adsorption onto natural or modified mineral surfaces. | Potential for removal, with effectiveness dependent on the specific adsorbent and its surface chemistry. | |
| Polymeric Resins | Adsorption onto synthetic polymers with tailored functional groups. | Could offer high selectivity and capacity, but would require resin development and testing. |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Improved Sustainability
The pursuit of environmentally benign chemical processes has spurred research into greener synthetic methodologies. For compounds like 4-bromo-3-chlorobenzenethiol, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. Key areas of development include:
Catalyst-Free Reactions: Exploring catalyst-free methods for the synthesis of substituted benzothiazoles and other derivatives from precursors in sustainable solvents like water or ethanol (B145695). These approaches offer high atom economy and avoid the use of toxic metal catalysts.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and energy consumption. This technique has been successfully employed in the synthesis of various heterocyclic compounds and holds promise for the efficient production of this compound derivatives.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing flow-based syntheses for this compound would enable more efficient and safer large-scale production.
Benign Halogen Sources: Investigating the use of simple and non-toxic inorganic reagents, such as sodium halides, as sources of electrophilic halogens in green solvents like ethanol can provide an environmentally friendly route to halogenated aromatic compounds. nih.govresearchgate.net
| Synthetic Approach | Key Advantages | Potential for this compound |
| Catalyst-Free Reactions | High atom economy, avoids toxic metals, use of green solvents. | Synthesis of heterocyclic derivatives. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Efficient production of derivatives. |
| Flow Chemistry | Improved safety, scalability, and process control. | Safer large-scale production. |
| Benign Halogen Sources | Use of non-toxic reagents, environmentally friendly solvents. | Greener synthesis of the core molecule. |
Exploration of Advanced Catalytic Systems for Derivatization
The presence of both bromo and chloro substituents, along with a thiol group, makes this compound an ideal substrate for a variety of catalytic derivatization reactions. Future research is anticipated to explore advanced catalytic systems to selectively functionalize this molecule.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds. Research into palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, will enable the introduction of a wide range of functional groups at the bromine and chlorine positions. mdpi.comnih.govresearchgate.net The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential functionalization.
Transthioetherification: Palladium-catalyzed intermolecular transthioetherification reactions offer a novel method for the formation of new carbon-sulfur bonds, allowing for the synthesis of diverse aryl sulfides from this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient alternative to traditional transition-metal-catalyzed reactions for C-S bond formation, enabling the synthesis of aromatic thioethers under green conditions.
Rational Design of Derivatives with Enhanced Biological Selectivity and Potency
The halogenated phenyl scaffold of this compound is a common motif in biologically active compounds. Rational design strategies can be employed to develop derivatives with improved therapeutic properties.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-bromo-3-chlorophenyl moiety and evaluation of the biological activity of the resulting derivatives will be crucial for establishing clear SARs. nih.govresearchgate.net This knowledge will guide the design of compounds with optimized potency and selectivity. For example, studies on halophenols have demonstrated that the position and nature of the halogen substituent can significantly impact their inhibitory activity against enzymes like protein tyrosine kinases. nih.govresearchgate.net
Enzyme Inhibition: The thiol group can act as a key interacting moiety with biological targets. Derivatives of this compound could be designed as inhibitors for various enzymes where a cysteine residue is present in the active site. The bromo and chloro substituents can be tailored to enhance binding affinity and selectivity.
Antimicrobial and Anticancer Agents: The presence of a halogenated aromatic ring is a known feature in many antimicrobial and anticancer drugs. researchgate.net By combining this scaffold with other pharmacophores, novel derivatives with potential therapeutic applications can be developed.
| Design Strategy | Objective | Example Application |
| Structure-Activity Relationship (SAR) | Optimize potency and selectivity. | Designing potent enzyme inhibitors. |
| Enzyme Inhibition Targeting | Exploit the reactivity of the thiol group. | Developing inhibitors for cysteine-dependent enzymes. |
| Pharmacophore Hybridization | Combine with known active motifs. | Creating novel antimicrobial and anticancer agents. |
Integration into Supramolecular Assemblies and Nanomaterials
The thiol group of this compound provides a strong anchor for immobilization onto noble metal surfaces, making it a valuable component for the construction of functional nanomaterials.
Self-Assembled Monolayers (SAMs): Thiol-based SAMs on gold surfaces are well-established systems for modifying surface properties. This compound can be used to form well-ordered SAMs on gold nanoparticles and surfaces. eurekalert.orgmdpi.comnanoprobes.com The presence of the halogen atoms can be used to tune the electronic properties of the surface and to serve as handles for further chemical modifications.
Functionalized Gold Nanoparticles: Gold nanoparticles functionalized with this compound can be developed for applications in sensing, catalysis, and drug delivery. eurekalert.orgmdpi.comsemanticscholar.org The halogen substituents can influence the stability and reactivity of the nanoparticles.
Metal-Organic Frameworks (MOFs): While not a direct component, derivatives of this compound containing appropriate linker functionalities could be incorporated into MOFs. The halogen atoms could then be used for post-synthetic modification of the MOF structure, introducing new functionalities and properties.
Computational-Guided Discovery of New Functions and Applications
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding experimental efforts towards the discovery of new applications.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. semanticscholar.orgresearchgate.netchemrxiv.org This can provide insights into its reaction mechanisms and help in the design of new synthetic routes and functional materials.
Molecular Docking: For the development of biologically active derivatives, molecular docking studies can predict the binding modes and affinities of these compounds with target proteins. researchgate.net This computational screening can prioritize candidates for synthesis and experimental testing, accelerating the drug discovery process.
Predictive Modeling of Material Properties: Computational methods can be used to predict the properties of SAMs and other nanomaterials incorporating this compound, such as their electronic band structure, surface energy, and adsorption characteristics. This can guide the design of materials with specific desired functionalities.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Bromo-3-chlorobenzenethiol in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective lab coats to prevent skin/eye contact. In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap and water immediately . Store the compound at 0–6°C in airtight containers to avoid degradation, as suggested for structurally similar brominated/chlorinated aromatics .
Q. How can researchers verify the purity of this compound after synthesis?
- Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) for quantitative purity analysis. Confirm structural integrity via H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and mass spectrometry (expected molecular ion [M+H] at m/z 237/239/241 for Br/Cl isotopic patterns) .
Q. What solvents are optimal for recrystallizing this compound?
- Methodological Answer : Use ethanol/water mixtures (70:30 v/v) or dichloromethane/hexane gradients, as these are effective for polar bromo-chloro aromatics. Monitor crystal formation under reduced temperature (4°C) to enhance yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Critically analyze reaction parameters (e.g., temperature, catalyst loading, and stoichiometry). For example, bromination of 3-chlorobenzenethiol may require precise control of Br equivalents to avoid over-halogenation. Cross-validate results using kinetic studies (e.g., in situ IR monitoring) .
Q. What strategies mitigate thiol oxidation during the synthesis of this compound conjugates?
- Methodological Answer : Perform reactions under inert gas (N/Ar) and add antioxidants (e.g., BHT or ascorbic acid) to the reaction medium. Use reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to stabilize the thiol group during coupling reactions .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding affinities with target proteins. Validate predictions via SPR (surface plasmon resonance) assays .
Q. What environmental precautions are necessary when disposing of this compound waste?
- Methodological Answer : Neutralize thiol-containing waste with 10% sodium hypochlorite (NaOCl) before disposal. Follow EPA guidelines for halogenated organics: encapsulate solid waste in sealed containers and incinerate at >1,000°C with scrubbers to prevent HBr/HCl emissions .
Methodological Notes
- Synthetic Optimization : For Suzuki-Miyaura couplings, substitute the thiol group with a boronate ester to enhance reactivity. Use Pd(PPh)/KCO in THF/HO (3:1) at 80°C .
- Contradiction Analysis : Conflicting spectral data (e.g., NMR splitting patterns) may arise from rotational isomers. Use variable-temperature NMR to confirm dynamic equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
